- Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis, Chemistry - A European Journal, 2023, 29(35),
Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)
92629-13-5 structure
Product Name:2-phenyl-1,3-oxazole-5-carbaldehyde
CAS番号:92629-13-5
MF:C10H7NO2
メガワット:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
Update Time:2025-10-28
2-phenyl-1,3-oxazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Oxazolecarboxaldehyde,2-phenyl-
- 2-phenyl-1,3-oxazole-5-carbaldehyde
- 2-PHENYLOXAZOLE-5-CARBALDEHYDE
- 2-phenyloxazole-5-carboxaldehyde
- 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
- 2-Phenyl-oxazole-5-carbaldehyde
- 92629-13-5
- SCHEMBL7450038
- Z1198177236
- F20865
- SB39977
- ONKFKUCOEAJPJA-UHFFFAOYSA-N
- CS-0249241
- AKOS005198454
- EN300-4285597
- 2-Phenyl-5-formyloxazole
- DTXSID10534583
- MFCD08361771
-
- MDL: MFCD08361771
- インチ: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
- InChIKey: ONKFKUCOEAJPJA-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CN=C(C2C=CC=CC=2)O1
計算された属性
- せいみつぶんしりょう: 173.047678
- どういたいしつりょう: 173.047678
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.216
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.589
2-phenyl-1,3-oxazole-5-carbaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191138-1g |
2-Phenyloxazole-5-carbaldehyde |
92629-13-5 | 95% | 1g |
$422 | 2021-08-05 | |
| TRC | P336028-10mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336028-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P336028-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 100mg |
$ 230.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-1g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-5g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-500mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-250mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 250mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 100mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 50mg |
1221.18CNY | 2021-05-07 |
2-phenyl-1,3-oxazole-5-carbaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 24 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Tetramethylammonium fluoride , 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
リファレンス
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
合成方法 3
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ; 80 °C
リファレンス
- From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen, Journal of Organic Chemistry, 2014, 79(7), 3052-3059
合成方法 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
合成方法 5
はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ; 1 h, rt
リファレンス
- Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities, Chinese Chemical Letters, 2013, 24(11), 957-961
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Iodine , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; rt
1.2 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: Sodium dithionite Solvents: Water
リファレンス
- Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives, Chemical Papers, 2021, 75(3), 1041-1053
合成方法 7
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
リファレンス
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles, European Journal of Organic Chemistry, 2018, 2018(4), 515-524
合成方法 8
はんのうじょうけん
1.1 Reagents: Water , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 12 h, rt
リファレンス
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750
合成方法 9
はんのうじょうけん
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile , Water ; 24 h, rt
リファレンス
- Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides, Angewandte Chemie, 2011, 50(48), 11446-11450
合成方法 10
はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide , Oxygen Catalysts: Iron(III) acetylacetonate , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ; 5 h, rt
リファレンス
- Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene, Journal of the American Chemical Society, 2015, 137(28), 8912-8915
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile , Water ; 5 h, rt → 60 °C
リファレンス
- Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides, Organic Letters, 2023, 25(20), 3812-3817
合成方法 12
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
リファレンス
- Synthesis, structure and spectral properties of some bisoxazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36
合成方法 13
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate , Lithium iodide Solvents: Dichloromethane ; 24 h, 1 atm, rt
リファレンス
- Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018
合成方法 14
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Dichloromethane ; 80 °C
リファレンス
- 2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Benzeneseleninic acid , Oxygen Catalysts: Eosin Solvents: Acetonitrile ; 1 h, rt
リファレンス
- Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid, European Journal of Organic Chemistry, 2022, 2022(31),
合成方法 16
はんのうじょうけん
1.1 Reagents: Oxygen , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 6 h, rt
リファレンス
- Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis, ChemPhotoChem, 2021, 5(3), 240-244
合成方法 17
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: Oxygen ; 80 °C
1.2 Reagents: Oxygen ; 80 °C
リファレンス
- Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369
合成方法 18
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
- Synthesis and electrophilic substitution reactions of 2-phenyloxazole, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4
合成方法 19
はんのうじょうけん
1.1 Catalysts: Cupric chloride , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
リファレンス
- Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes, Journal of Organic Chemistry, 2008, 73(12), 4746-4749
合成方法 20
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
リファレンス
- Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases, World Intellectual Property Organization, , ,
2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials
2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products
2-phenyl-1,3-oxazole-5-carbaldehyde サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
注文番号:A931592
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:06
価格 ($):3249.0
Email:sales@amadischem.com
2-phenyl-1,3-oxazole-5-carbaldehyde 関連文献
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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推奨される供給者
Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
清らかである:99%
はかる:5g
価格 ($):3249.0